Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an ester functional group, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-propylamino)ethyl) ester, hydrochloride
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-2-piperidyl)methyl ester, hydrochloride
Uniqueness
Compared to similar compounds, acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
2893-42-7 |
---|---|
Molecular Formula |
C24H32ClNO3 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl)methyl 2-ethoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-25-17-15-20(16-18-25)19-27-23(26)24(28-4-2,21-11-7-5-8-12-21)22-13-9-6-10-14-22;/h5-14,20H,3-4,15-19H2,1-2H3;1H |
InChI Key |
KFKXXNRCHAGKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCC(CC1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.